An In-Depth Technical Guide to 4-Borono-2,6-difluorobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Borono-2,6-difluorobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Chemistry
The strategic incorporation of fluorine atoms and boronic acid functionalities into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] Boronic acids, on the other hand, are exceptionally versatile intermediates, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the facile construction of complex molecular architectures.[3][4]
This guide provides a comprehensive technical overview of 4-Borono-2,6-difluorobenzoic acid, a promising but less documented building block. Due to the limited direct literature on this specific compound, this guide will leverage data from its logical precursor, 4-Bromo-2,6-difluorobenzoic acid, and established synthetic methodologies for the conversion of aryl bromides to aryl boronic acids. This approach will provide a robust and scientifically grounded resource for researchers looking to utilize this compound in their work.
Physicochemical Properties: A Comparative Analysis
While specific experimental data for 4-Borono-2,6-difluorobenzoic acid is scarce, we can infer its key properties from its precursor, 4-Bromo-2,6-difluorobenzoic acid. The replacement of a bromine atom with a boronic acid group will influence properties such as molecular weight, polarity, and solubility.
| Property | 4-Bromo-2,6-difluorobenzoic acid | 4-Borono-2,6-difluorobenzoic acid (Predicted) |
| CAS Number | 183065-68-1[5][6][7][8] | Not readily available |
| Molecular Formula | C7H3BrF2O2[6][7] | C7H5BF2O4 |
| Molecular Weight | 237.00 g/mol [6][7][8] | ~201.94 g/mol |
| Appearance | White to light yellow crystalline solid[5] | Expected to be a white to off-white solid |
| Melting Point | 198-201 °C[6] | Expected to be in a similar or slightly higher range |
| Solubility | Soluble in methanol[5] | Expected to have some solubility in polar organic solvents and aqueous basic solutions |
| pKa | ~2.11 (Predicted)[5] | Expected to have two pKa values (carboxylic acid and boronic acid) |
Synthesis of 4-Borono-2,6-difluorobenzoic acid: A Proposed Pathway
The most logical and widely practiced method for the synthesis of aryl boronic acids from aryl bromides is the Miyaura borylation reaction.[9][10][11] This palladium-catalyzed process offers high functional group tolerance and generally proceeds under mild conditions.
Proposed Synthetic Route: Miyaura Borylation
The conversion of 4-Bromo-2,6-difluorobenzoic acid to its corresponding boronic acid would likely involve a palladium-catalyzed reaction with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).
Caption: Proposed synthetic pathway for 4-Borono-2,6-difluorobenzoic acid.
Detailed Experimental Protocol (Hypothetical)
It is crucial to note that this is a proposed protocol based on established literature for similar transformations and should be optimized for this specific substrate.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2,6-difluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq).
-
Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up and Isolation of Boronate Ester: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronate ester can be purified by column chromatography.
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Hydrolysis to Boronic Acid: The isolated pinacol boronate ester can be hydrolyzed to the desired boronic acid by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.
The Role of 4-Borono-2,6-difluorobenzoic acid in Suzuki-Miyaura Coupling
The primary utility of 4-Borono-2,6-difluorobenzoic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[3][4] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, enabling the synthesis of complex biaryl and related structures.
General Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the two fluorine atoms ortho to the carboxylic acid and meta to the boronic acid in 4-Borono-2,6-difluorobenzoic acid can influence the reactivity of the molecule. The electron-withdrawing nature of the fluorine atoms can affect the electronic properties of the aromatic ring and potentially modulate the rate and efficiency of the Suzuki-Miyaura coupling.
Applications in Drug Discovery and Development
Phenylboronic acids are crucial in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[12] The incorporation of a difluorinated benzoic acid moiety into a boronic acid scaffold offers several potential advantages for drug design:
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Modulation of Physicochemical Properties: The fluorine atoms can enhance lipophilicity and metabolic stability.[1][2] The carboxylic acid group provides a handle for salt formation, improving solubility and formulation properties.
-
Novel Scaffolds for Bioactive Molecules: As a versatile building block, 4-Borono-2,6-difluorobenzoic acid can be used to synthesize novel inhibitors of enzymes or modulators of receptors where a biaryl or related structure is key for activity.
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Targeted Drug Delivery: Phenylboronic acids are known to interact with diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells.[13] This property can be exploited for targeted drug delivery.
Handling, Storage, and Safety
While a specific safety data sheet for 4-Borono-2,6-difluorobenzoic acid is not available, general precautions for handling arylboronic acids and halogenated benzoic acids should be followed.
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from light and moisture. Boronic acids can undergo dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.
-
Safety: Based on its precursor, 4-Bromo-2,6-difluorobenzoic acid, the compound may cause skin and eye irritation.[6]
Conclusion
4-Borono-2,6-difluorobenzoic acid represents a valuable, albeit underutilized, building block for the synthesis of complex organic molecules. Its unique combination of a boronic acid, a carboxylic acid, and two fluorine atoms on an aromatic ring makes it a highly attractive scaffold for applications in drug discovery, materials science, and agrochemicals. While direct experimental data is limited, this guide provides a scientifically sound framework for its synthesis, properties, and potential applications based on the well-established chemistry of its bromo-precursor and the broader class of arylboronic acids. Further research into the specific properties and reactivity of this compound is warranted and will undoubtedly unlock its full potential.
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